N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
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Overview
Description
N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopentyl group, a fluoro-substituted aniline, and a sulfonyl group. Its molecular formula is C20H24FN2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Intermediate Aniline Derivative: The starting material, 4-fluoro-2-methoxy-5-methylaniline, is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonylated aniline intermediate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with N-cyclopentylglycine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluoro group may enhance the compound’s binding affinity to its target, while the cyclopentyl group can influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(4-methoxy-phenyl)-acetamide: Similar structure but lacks the fluoro and sulfonyl groups.
N-cyclopentyl-N-(2-methylphenyl)acetamide: Similar structure but lacks the fluoro and methoxy groups.
N-cyclopentyl-2-[(4-fluoro-2-methylphenyl)amino]acetamide: Similar structure but lacks the sulfonyl group.
Uniqueness
N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is unique due to the presence of both the fluoro and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s binding affinity to molecular targets and improve its overall stability.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-7-12-19(28-2)20(13-15)29(26,27)24(18-10-8-16(22)9-11-18)14-21(25)23-17-5-3-4-6-17/h7-13,17H,3-6,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGLALBCMURTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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